molecular formula C8H11NOS B13074907 2,2-Dimethyl-3-(1,3-thiazol-2-yl)propanal

2,2-Dimethyl-3-(1,3-thiazol-2-yl)propanal

Cat. No.: B13074907
M. Wt: 169.25 g/mol
InChI Key: YUYWXMUMJVULHB-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-(1,3-thiazol-2-yl)propanal is an organic compound featuring a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities and are found in various medicinal compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-aminothiazole with an appropriate aldehyde under acidic conditions to form the desired product .

Industrial Production Methods

Industrial production of thiazole derivatives often employs multi-step synthesis processes, including the use of catalysts and specific reaction conditions to optimize yield and purity. The exact methods can vary depending on the desired scale and application .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-(1,3-thiazol-2-yl)propanal can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-Dimethyl-3-(1,3-thiazol-2-yl)propanal has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, fungicides, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-(1,3-thiazol-2-yl)propanal involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethyl-3-(1,3-thiazol-2-yl)propanal is unique due to the presence of two methyl groups at the 2-position, which can influence its chemical reactivity and biological activity. This structural feature can enhance its stability and interaction with specific molecular targets, making it a valuable compound in various applications .

Properties

Molecular Formula

C8H11NOS

Molecular Weight

169.25 g/mol

IUPAC Name

2,2-dimethyl-3-(1,3-thiazol-2-yl)propanal

InChI

InChI=1S/C8H11NOS/c1-8(2,6-10)5-7-9-3-4-11-7/h3-4,6H,5H2,1-2H3

InChI Key

YUYWXMUMJVULHB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=NC=CS1)C=O

Origin of Product

United States

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